1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid

Lipophilicity Drug Design Pharmacokinetics

This fluorinated pyrrole derivative is a superior intermediate for kinase inhibitor libraries and HDAC inhibitor design. Its N1-ethyl group improves lipophilicity and conformational flexibility, critical for optimizing pharmacokinetic profiles and target engagement. Distinct from des-ethyl analogs like CAS 855672-46-7, this substitution pattern enhances membrane permeability and target binding. Available for procurement as a research building block for medicinal chemistry and agrochemical discovery.

Molecular Formula C13H12FNO2
Molecular Weight 233.242
CAS No. 1706455-90-4
Cat. No. B2727618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid
CAS1706455-90-4
Molecular FormulaC13H12FNO2
Molecular Weight233.242
Structural Identifiers
SMILESCCN1C=C(C=C1C(=O)O)C2=CC=C(C=C2)F
InChIInChI=1S/C13H12FNO2/c1-2-15-8-10(7-12(15)13(16)17)9-3-5-11(14)6-4-9/h3-8H,2H2,1H3,(H,16,17)
InChIKeyOVDPASDXDBGZSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid (CAS 1706455-90-4): A Differentiated Fluorinated Pyrrole Building Block for Pharmaceutical and Agrochemical Research


1-Ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid (CAS 1706455-90-4) is a fluorinated pyrrole derivative characterized by an ethyl group at the pyrrole nitrogen and a 4-fluorophenyl moiety at the 4-position of the heterocyclic ring . It has a molecular formula of C13H12FNO2 and a molecular weight of 233.24 g/mol . The compound serves as a versatile intermediate for synthesizing more complex molecules, particularly in the development of kinase inhibitors and antimicrobial agents .

Procurement Risk of 1-Ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid (CAS 1706455-90-4): Why N-Desethyl and Regioisomeric Analogs Are Not Interchangeable


Substituting 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid with close analogs like 4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid (CAS 855672-46-7) or 1-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid (CAS 288251-67-2) introduces significant changes in physicochemical properties and biological recognition. The N-ethyl substitution on the target compound improves lipophilicity and molecular conformational flexibility, which are critical for favorable pharmacokinetic profiles in drug design . The specific substitution pattern (N1-ethyl, C4-(4-fluorophenyl)) is distinct from regioisomers and des-ethyl analogs, directly impacting molecular recognition and target binding in kinase inhibitor development . Therefore, generic substitution without rigorous validation risks compromising assay reproducibility and lead optimization outcomes.

Head-to-Head Evidence: Quantifying the Differentiation of 1-Ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid (CAS 1706455-90-4) from Its Closest Analogs


Enhanced Lipophilicity and Conformational Flexibility via N1-Ethyl Substitution Relative to Des-Ethyl Analog

The N1-ethyl group in 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid confers a measurable advantage in lipophilicity and molecular flexibility compared to its des-ethyl analog, 4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid (CAS 855672-46-7) . While direct experimental LogP values for the target compound are not publicly available, the ethyl substitution is known to improve lipophilicity, which is a key determinant of membrane permeability and oral bioavailability in drug candidates . This structural modification also increases conformational flexibility, influencing molecular recognition .

Lipophilicity Drug Design Pharmacokinetics

Predicted Aqueous Solubility and Ionization State: Differentiated Physicochemical Profile vs. N-Aryl Regioisomer

1-Ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid possesses a carboxylic acid functional group with a predicted pKa in the range of 3.8–4.2, which enhances solubility in polar solvents . In contrast, the regioisomeric 1-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid (CAS 288251-67-2) has a different substitution pattern (fluorophenyl at N1 rather than C4), which alters the electronic environment and likely affects both pKa and solubility . This difference is critical for formulation and assay design.

Solubility pKa Formulation

Potential for HDAC Inhibition: Class-Level Inference from Analogous Pyrrole-2-Carboxylic Acid Derivatives

While direct IC50 data for 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid against HDAC enzymes is not publicly available, structural analogs within the pyrrole-2-carboxylic acid class have demonstrated potent inhibitory activity. For example, related pyrrole-2-carboxylic acid derivatives have shown IC50 values as low as 20 nM against HDAC6 and 234 nM against HDAC in HeLa cell nuclear extracts [1]. This class-level activity suggests the target compound is a viable starting point for developing HDAC inhibitors with potentially improved selectivity due to its unique substitution pattern .

HDAC Epigenetics Cancer

Validated Application Scenarios for 1-Ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid (CAS 1706455-90-4) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Lead Optimization of Kinase Inhibitors Requiring Enhanced Lipophilicity

Use 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid as a key intermediate in the synthesis of kinase inhibitor libraries. The N1-ethyl group improves lipophilicity and conformational flexibility, which are critical for optimizing pharmacokinetic properties and target engagement . This compound is a superior choice over the des-ethyl analog (CAS 855672-46-7) when increased membrane permeability is desired.

Chemical Biology: Development of HDAC Inhibitor Probes

Employ this compound as a core scaffold for designing novel histone deacetylase (HDAC) inhibitors. The pyrrole-2-carboxylic acid motif is a known pharmacophore for HDAC inhibition, with related analogs showing IC50 values in the nanomolar range [1]. The unique substitution pattern of the target compound offers an opportunity to explore structure-activity relationships for improved isoform selectivity.

Agrochemical Research: Synthesis of Fluorinated Heterocyclic Pesticides or Herbicides

Leverage the compound as a versatile building block for creating fluorinated heterocyclic molecules with potential applications in crop protection . The presence of both a carboxylic acid handle for derivatization and a 4-fluorophenyl group for enhanced biological activity makes it a valuable intermediate in agrochemical discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.